molecular formula C17H19NO B5753084 N-(2-ethyl-6-methylphenyl)-3-methylbenzamide

N-(2-ethyl-6-methylphenyl)-3-methylbenzamide

Cat. No.: B5753084
M. Wt: 253.34 g/mol
InChI Key: HTRBFUBYSZISFD-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group attached to a substituted aniline moiety (2-ethyl-6-methylphenyl). This compound is structurally related to agrochemicals and pharmaceuticals, where the benzamide scaffold often serves as a critical pharmacophore or directing group in synthesis .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-4-14-9-6-8-13(3)16(14)18-17(19)15-10-5-7-12(2)11-15/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRBFUBYSZISFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3-methylbenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structure distinguishes it from related benzamides and acetanilides. Key comparisons include:

Compound Name Substituents on N-Aryl Group Core Structure Key Properties
N-(2-ethyl-6-methylphenyl)-3-methylbenzamide 2-ethyl, 6-methyl Benzamide High lipophilicity (predicted logP ~4.2)
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 3-isopropoxy Benzamide Moderate logP (~3.5); polar isopropoxy group enhances solubility
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Benzamide Hydroxyl group increases polarity (logP ~2.8); forms hydrogen bonds
Dimethenamide (acetanilide derivative) 2-chloro, 2-methoxy-1-methylethyl Acetanilide Chlorine enhances reactivity; lower thermal stability

Key Observations :

  • The ethyl and methyl groups in the target compound likely improve membrane permeability compared to hydroxyl-containing analogs (e.g., ’s compound) .
  • Unlike acetanilides (e.g., dimethenamide), the benzamide core lacks an acetamide linker, reducing susceptibility to hydrolysis .

Characterization :

  • X-ray crystallography (as used in ) confirms the planar benzamide core and steric effects of substituents. The absence of polar groups (e.g., hydroxyl) in the target compound may lead to distinct crystal packing compared to ’s compound .
  • Spectroscopic data (1H NMR, IR) for analogs show shifts correlating with substituent electronegativity. For example, the hydroxyl group in ’s compound produces a broad IR peak at 3340 cm⁻¹, absent in the target compound .

Critical Analysis of Literature Contradictions

  • This underscores the importance of optimized purification protocols for the target compound .
  • Divergent Applications : While emphasizes directing-group utility, highlights pesticidal applications, illustrating the scaffold’s versatility .

Biological Activity

N-(2-ethyl-6-methylphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H17NC_{15}H_{17}N and features an amide functional group attached to a substituted phenyl ring. The structural uniqueness of this compound arises from the specific substitution patterns on the aromatic rings, which influence its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which ultimately leads to cell death.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties . In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Receptor Binding : It has been suggested that this compound binds to receptors that modulate immune responses, thereby exerting its anti-inflammatory effects.

Case Studies

  • In Vivo Study on Inflammation : A study conducted on a murine model of acute inflammation demonstrated that administration of this compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated moderate cytotoxic effects with IC50 values ranging from 50 µM to 100 µM, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Variations : Altering the position or type of substituents on the phenyl rings can enhance or diminish antimicrobial and anti-inflammatory activities.
Modification Effect on Activity
Addition of halogensIncreased antimicrobial potency
Alkyl chain length modificationAltered anti-inflammatory effects

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